molecular formula C34H44O9 B13118208 rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate

rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate

Cat. No.: B13118208
M. Wt: 596.7 g/mol
InChI Key: NEJMSJPMPBCXQF-ZQDCVDMLSA-N
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Description

The compound “rel-(4R)-4-((3aS,3’R,3a’S,6S,6’R,7a’S,8aR,9R,10aR)-11-Acetoxy-6’-hydroxy-5,6’,9-trimethyl-3-methylene-2,2’-dioxo-3,3a,3a’,4,6,6’,7’,7a’,8,9,10,10a-dodecahydro-2H,2’H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3’-benzofuran]-5’-yl)pentyl acetate” is a complex organic molecule with a unique structure This compound is characterized by its intricate spirocyclic framework and multiple functional groups, including acetoxy, hydroxy, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The synthetic route typically begins with the preparation of the core spirocyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as chromatography and crystallization would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if used in medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic frameworks.

    Acetoxy-Containing Compounds: Molecules with acetoxy groups that can undergo similar chemical reactions.

    Hydroxy-Containing Compounds: Molecules with hydroxy groups that can participate in oxidation and reduction reactions.

Uniqueness

What sets this compound apart is its combination of a spirocyclic structure with multiple functional groups, providing a unique platform for chemical modifications and potential applications. Its structural complexity and versatility make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C34H44O9

Molecular Weight

596.7 g/mol

IUPAC Name

[(4R)-4-[(1R,2R,3'aS,4R,6'R,7'aS,8S,12S,13R)-15-acetyloxy-6'-hydroxy-2,6',11-trimethyl-7-methylidene-2',6-dioxospiro[5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl]pentyl] acetate

InChI

InChI=1S/C34H44O9/c1-16(9-8-10-40-20(5)35)23-13-25-27(14-32(23,7)39)43-31(38)34(25)15-33-17(2)11-26-22(18(3)30(37)42-26)12-24(33)19(4)28(34)29(33)41-21(6)36/h13,16-17,22,25-29,39H,3,8-12,14-15H2,1-2,4-7H3/t16-,17-,22+,25-,26-,27+,28-,29?,32-,33-,34-/m1/s1

InChI Key

NEJMSJPMPBCXQF-ZQDCVDMLSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](CC3=C([C@@H]4C([C@]13C[C@@]45[C@@H]6C=C([C@](C[C@@H]6OC5=O)(C)O)[C@H](C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3=C(C4C(C13CC45C6C=C(C(CC6OC5=O)(C)O)C(C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Origin of Product

United States

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